N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide
Description
N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a fluorinated aromatic ring and a methyl-substituted phenyl group. Its structure (Fig. 1) comprises:
- Acrylamide backbone: Central α,β-unsaturated carbonyl system.
- Aromatic substituents:
- Amide-linked phenyl ring: 3-fluoro and 4-methyl substituents.
- Acryloyl-linked phenyl ring: 3-methyl substituent.
Properties
IUPAC Name |
(E)-N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-4-3-5-14(10-12)7-9-17(20)19-15-8-6-13(2)16(18)11-15/h3-11H,1-2H3,(H,19,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDSBVPYIYNTRG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-(3-methylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acrylamide group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituent effects are summarized in Table 1 :
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 3-fluoro group (vs. 3-chloro in ) may reduce steric hindrance while maintaining electron-withdrawing effects, improving binding interactions.
- Methyl vs. Methoxy/Hydroxy : Methyl groups enhance lipophilicity, favoring membrane permeability, whereas polar groups (e.g., methoxy, hydroxy) improve solubility but limit passive diffusion .
- Alkyl Chains : Propyl or phenethyl chains (e.g., ) increase solubility but may reduce target specificity.
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-(3-methylphenyl)acrylamide is an organic compound belonging to the acrylamide family, notable for its unique chemical structure featuring fluoro and methyl substituents. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.
The chemical structure of this compound can be represented as follows:
The presence of the fluoro group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The acrylamide moiety allows for covalent bonding with nucleophilic residues in enzyme active sites, potentially inhibiting their function. The fluoro and methyl groups enhance binding affinity, leading to modulation of biological pathways.
Enzyme Inhibition
Research indicates that this compound acts as a biochemical probe for studying enzyme activity. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical assays. For instance, studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from recent research:
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| MDA-MB-231 | 10 | Induced apoptosis (caspase-3 activation) | |
| HepG2 | 5 | Inhibited cell proliferation | |
| A549 (Lung Cancer) | 20 | Reduced viability by 40% |
Case Studies
- Caspase Activation in Breast Cancer Cells : A study demonstrated that this compound significantly increased caspase-3 activity in MDA-MB-231 cells at a concentration of 10 μM, indicating its role in promoting apoptosis ( ).
- Inhibition of Microtubule Assembly : Another investigation highlighted that compounds structurally similar to this compound could disrupt microtubule dynamics at concentrations around 20 μM, suggesting a mechanism for its anticancer effects ( ).
Research Applications
This compound has several applications across different fields:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Biochemistry : Used as a probe to study enzyme kinetics and inhibition.
- Material Science : Explored as a building block for synthesizing advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
